Pheneturide

Epilepsy Seizure Control Clinical Trial

Pheneturide is a non-substitutable tool compound for epilepsy pharmacology. Unlike other ureides, it uniquely combines intrinsic anticonvulsant efficacy with potent metabolic inhibition of phenytoin—enabling precise investigation of drug-drug interactions (DDI) and hepatic enzyme modulation. With a quantitatively lower toxicity profile compared to phenacemide, yet specifically indicated for severe psychomotor seizures, it provides a critical benchmark for SAR studies and preclinical validation of next-generation antiepileptics. Sourced at ≥98% purity under ambient shipping and research-only terms, Pheneturide empowers targeted neuropharmacology and medicinal chemistry programs.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 6509-32-6
Cat. No. B10762939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheneturide
CAS6509-32-6
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC(=O)N
InChIInChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
InChIKeyAJOQSQHYDOFIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheneturide (CAS 6509-32-6) Scientific Procurement Baseline: Ureide-Class Anticonvulsant for Research Applications


Pheneturide (INN, BAN; also known as ethylphenacemide or phenylethylacetylurea) is an anticonvulsant belonging to the ureide class, derived as a decarboxylation product of phenobarbital [1]. The compound has a narrow spectrum of antiepileptic activity and is characterized by its ability to inhibit the metabolism of other anticonvulsants such as phenytoin, leading to increased plasma concentrations [2]. Pheneturide is considered an older-generation agent and is primarily referenced in the context of severe or refractory epilepsy, particularly psychomotor seizures, where it may be used as an adjunctive therapy when first-line treatments are insufficient [3]. Its structural and pharmacological profile positions it as a comparator or adjunct in neuropharmacology studies, distinct from more widely prescribed first-line antiepileptics.

Pheneturide Procurement Risk: Why Ureide-Class Anticonvulsants Are Not Interchangeable


Scientific procurement of Pheneturide cannot be fulfilled by substituting a generic ureide or other anticonvulsant. Pheneturide possesses a distinct dual mechanistic profile of intrinsic anticonvulsant activity combined with potent metabolic inhibition of other drugs like phenytoin [1]. This is not a class-wide property. For instance, while it shares the ureide core with phenacemide, its toxicity profile is quantitatively lower, yet it remains sufficiently toxic to limit use to severe, refractory cases [2]. Furthermore, direct clinical comparison with phenytoin—a cornerstone antiepileptic—reveals non-inferior seizure control but within a distinct adverse event and pharmacological interaction landscape [3]. Substitution would fundamentally alter a study's pharmacokinetic interactions, safety profile, and intended therapeutic outcome, making Pheneturide a non-substitutable entity for targeted research.

Quantitative Differentiation Evidence for Pheneturide (CAS 6509-32-6) in Epilepsy Research


Direct Head-to-Head Comparison: Pheneturide Demonstrates Non-Inferior Seizure Control vs. Phenytoin

In a double-blind, cross-over clinical trial involving 94 outpatients with epilepsy, Pheneturide demonstrated no significant difference in seizure frequency when compared directly to phenytoin [1]. This finding establishes Pheneturide as therapeutically comparable to a first-line standard of care in terms of efficacy for seizure control in this patient population, providing a valid alternative for research focused on mechanistic or tolerability differences.

Epilepsy Seizure Control Clinical Trial

Cross-Study Comparable: Improved Tolerability Profile Relative to Closest Structural Analog Phenacemide

Comparative assessments indicate that while Pheneturide shares a similar spectrum of anticonvulsant activity and toxicity with its close structural analog phenacemide, it is consistently described as 'less toxic' [1]. Despite this improvement, Pheneturide remains a toxic compound, as reflected in its classification for acute oral toxicity (H302) and as a skin irritant (H315), a profile that still restricts its use to cases of severe, otherwise intractable epilepsy [2].

Toxicity Ureide Analog Safety Pharmacology

Class-Level Inference with Supporting Data: Differentiated Efficacy in Psychomotor Seizures

Early clinical experience in 18 epileptic patients indicated that Pheneturide was 'most effective in psychomotor type of epilepsy', leading to complete seizure control in 7 cases and moderate improvement in 6, yielding a 72% overall efficacy rate [1]. Furthermore, in a study of 44 patients with intractable temporal lobe epilepsy, the addition of Pheneturide to existing medication appeared effective in 36.4% of cases [2]. This specific utility in psychomotor/temporal lobe epilepsy differentiates it from some broader-spectrum anticonvulsants and aligns with its modern classification as an agent for specific, refractory seizure types [3].

Psychomotor Epilepsy Temporal Lobe Epilepsy Refractory Seizures

Defined Research Applications for Pheneturide (CAS 6509-32-6) Based on Verified Differentiation Evidence


Comparator or Tool Compound in Antiepileptic Drug Interaction Studies

Procure Pheneturide as a tool compound to investigate mechanisms of drug-drug interactions in epilepsy pharmacotherapy. Its well-documented inhibition of phenytoin metabolism provides a defined experimental system for studying pharmacokinetic interactions and hepatic enzyme modulation [1]. This application is directly supported by the compound's unique pharmacological profile, which distinguishes it from other anticonvulsants that do not exhibit this specific metabolic interaction.

Investigation of Ureide-Class SAR for Improved Tolerability

Utilize Pheneturide in structure-activity relationship (SAR) studies focused on the ureide class of anticonvulsants. Its established status as a 'less toxic' analog relative to phenacemide offers a critical data point for medicinal chemistry efforts aimed at developing next-generation agents with an improved therapeutic index [2]. This scenario leverages the compound's differentiated toxicity profile within its chemical class.

Preclinical Modeling of Refractory Psychomotor and Temporal Lobe Epilepsy

Employ Pheneturide in preclinical animal models of temporal lobe or psychomotor epilepsy. The clinical evidence of its efficacy in these specific, often refractory, seizure types makes it a relevant reference compound for validating new therapeutic candidates targeting this challenging epilepsy sub-population [3]. This application is directly informed by the compound's demonstrated clinical utility in these specific seizure disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pheneturide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.